molecular formula C29H46N2O6 B612852 N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 42417-70-9

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B612852
CAS No.: 42417-70-9
M. Wt: 518.69
InChI Key: VTIXCSIGDUSBDL-ZOWNYOTGSA-N
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Description

“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” is a synthetic compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl ester and a decahydroquinoline salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl ester is introduced to protect the carboxyl group, while the amino group is protected with a benzyloxycarbonyl (Z) group. The methylation of the nitrogen atom is achieved using methyl iodide. The final product is obtained by reacting the protected amino acid with decahydroquinoline.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amino acids.

Scientific Research Applications

“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” has several scientific research applications:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-Asp(OtBu)-OH: Another amino acid derivative with similar protective groups.

    Z-Asp(OBzl)-OH: A compound with a benzyloxycarbonyl group instead of a tert-butyl ester.

Uniqueness

“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” is unique due to its specific protective groups and the presence of a decahydroquinoline salt. This structure provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIXCSIGDUSBDL-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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